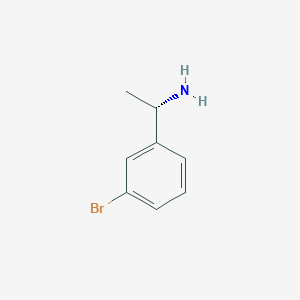

(S)-1-(3-bromophenyl)ethanamine

Beschreibung

Significance of Chiral Amines as Enantiopure Building Blocks in Contemporary Chemistry

Chiral amines are a particularly important class of chiral molecules, serving as fundamental building blocks for a vast array of complex chemical structures. sigmaaldrich.comopenaccessgovernment.orgacs.orgnih.gov Their significance stems from their prevalence in natural products, pharmaceuticals, and other biologically active compounds. acs.orgnih.gov It is estimated that approximately 40-45% of small-molecule drugs contain at least one chiral amine fragment. nih.gov The specific three-dimensional arrangement of atoms in a chiral amine can be crucial for its interaction with biological targets such as enzymes and receptors. openaccessgovernment.org Consequently, the ability to synthesize enantiomerically pure amines is of paramount importance for the development of effective and safe therapeutic agents. openaccessgovernment.orgresearchgate.net Beyond their role as components of larger molecules, chiral amines are also widely employed as resolving agents for the separation of racemic mixtures, as chiral auxiliaries to control the stereochemistry of reactions, and as ligands in asymmetric catalysis. sigmaaldrich.comnih.govmdpi.com

Overview of (S)-1-(3-bromophenyl)ethanamine within the Context of Chiral Phenylethylamine Derivatives

This compound is a member of the chiral phenylethylamine family. wikipedia.orgwikipedia.org This class of compounds is characterized by a phenyl group and an amino group attached to an ethyl backbone. wikipedia.org The presence of a chiral center at the carbon atom adjacent to the amino group gives rise to their stereoisomeric forms. nih.gov Phenylethylamine and its derivatives are notable for their diverse biological activities, acting as stimulants, hallucinogens, and antidepressants, among other functions. wikipedia.org

This compound is distinguished by the presence of a bromine atom at the meta-position (position 3) of the phenyl ring. nih.govachmem.com This bromine atom serves as a versatile synthetic handle, allowing for a variety of chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. chemicalbook.comchemicalbook.comfishersci.at The "(S)" designation specifies the absolute configuration at the chiral center, indicating a particular spatial arrangement of the substituents.

Evolution of Synthetic Strategies for Chiral Amines and the Role of Brominated Analogs

The synthesis of enantiomerically pure amines has been a long-standing challenge in organic chemistry. openaccessgovernment.org Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. mdpi.com More advanced strategies have focused on asymmetric synthesis, which aims to directly produce the desired enantiomer in high purity.

Key approaches to asymmetric amine synthesis include:

Asymmetric Hydrogenation: The catalytic hydrogenation of prochiral imines, enamines, and N-heteroarenes is a powerful and direct method for producing chiral amines. acs.orgnih.gov

Reductive Amination: This widely used technique involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ. researchgate.netresearchgate.net The use of chiral catalysts or auxiliaries can render this process enantioselective. researchgate.net

Biocatalysis: Enzymes such as amine transaminases offer a highly selective and environmentally friendly route to chiral amines under mild reaction conditions. rsc.org

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to a substrate can direct the stereochemical outcome of a reaction, after which the auxiliary can be removed. nih.gov

Brominated analogs like this compound play a crucial role in modern synthetic strategies. The bromine atom can be introduced into a molecule and later replaced by a wide range of other functional groups through reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the late-stage diversification of molecular scaffolds, providing access to a broad library of compounds from a common intermediate. Furthermore, the presence of a bromine atom can influence the electronic properties and reactivity of the molecule, which can be exploited in various synthetic transformations. organic-chemistry.org

Research Scope and Objectives for the Comprehensive Study of this compound

This article provides a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail its fundamental physicochemical and spectroscopic properties.

Explore its applications as a key intermediate in organic synthesis.

By focusing on these aspects, this article aims to serve as a valuable resource for researchers and chemists interested in the synthesis and utilization of this important chiral building block.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | nih.govchemicalbook.com |

| Molecular Weight | 200.08 g/mol | nih.govchemicalbook.com |

| Appearance | Colorless to pale yellow or orange liquid | chemicalbook.com |

| Density | 1.33 g/mL | chemicalbook.com |

| Boiling Point | 96 °C at 4 mmHg | chemicalbook.com |

| Flash Point | 96 °C at 4 mmHg | chemicalbook.com |

| Water Solubility | Immiscible | chemicalbook.comchemicalbook.com |

| pKa | 8.73 ± 0.10 (Predicted) | chemicalbook.com |

| Optical Rotation | -23.501° (c=0.01 g/mL in CHCl₃) | chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopic Data | Value | Source |

| SMILES | CC@@HN | nih.gov |

| InChI | InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | nih.govsigmaaldrich.com |

| InChIKey | LIBZHYLTOAGURM-LURJTMIESA-N | nih.govchemicalbook.com |

| CAS Number | 139305-96-7 | nih.govchemicalbook.comchemicalbook.com |

| MDL Number | MFCD00671638 | nih.govchemicalbook.combldpharm.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(3-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBZHYLTOAGURM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433283 | |

| Record name | (S)-1-(3-bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139305-96-7 | |

| Record name | (S)-1-(3-bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Bromo-α-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for S 1 3 Bromophenyl Ethanamine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct and efficient route to enantiomerically enriched compounds. For (S)-1-(3-bromophenyl)ethanamine, this primarily involves the enantioselective reduction of a prochiral imine precursor or the resolution of a racemic mixture.

Enantioselective Catalytic Hydrogenation Routes for Imine Precursors

Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. This method offers high atom economy and often proceeds with excellent enantioselectivity. nih.gov

Iridium complexes bearing chiral ligands have emerged as highly effective catalysts for the asymmetric hydrogenation of N-aryl imines. nih.govcore.ac.uk These systems can achieve high enantioselectivities (up to 96% ee) in the reduction of acetophenone (B1666503) N-arylimines and related acyclic substrates. nih.gov The reactions are typically carried out under 5-50 bar of hydrogen pressure at temperatures around -20 °C, with catalyst loadings as low as 0.1-0.5 mol %. nih.gov

A study demonstrated the successful asymmetric hydrogenation of a range of acyclic N-aryl imines with excellent enantioselectivities using an in-situ prepared iridium catalyst based on the monodentate ligand PipPhos. core.ac.uk While the specific hydrogenation of the imine precursor to this compound was not detailed, the study showed that various electron-donating and -withdrawing substituents on the aromatic ring of the imine were well-tolerated, suggesting the feasibility of this method for the target compound. core.ac.uk The deprotection of the resulting N-aryl amine to the desired primary amine can be achieved using reagents like trichloroisocyanuric acid. core.ac.uk

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Aryl Imines

| Catalyst System | Ligand Type | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / Chiral N,P Ligands | Oxazoline-based | Acetophenone N-arylimines | Up to 96% | nih.gov |

| In-situ [Ir(COD)₂]BArF / PipPhos | Monodentate Phosphoramidite | Acyclic N-aryl imines | Up to 99% | core.ac.uk |

This table summarizes general findings for iridium-catalyzed asymmetric hydrogenation of N-aryl imines, which are applicable to the synthesis of this compound.

Biocatalytic Pathways for Asymmetric Amine Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes such as transaminases and lipases are increasingly employed for this purpose.

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. The mechanism involves a ping-pong bi-bi kinetic model, utilizing pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. mdpi.com

The synthesis of this compound can be achieved via the asymmetric amination of 3-bromoacetophenone using an (S)-selective transaminase. Research has shown that ω-transaminases can be effectively used for the synthesis of various chiral amines. mdpi.com For instance, a variant of Chromobacterium violaceum amine transaminase has shown increased activity towards (S)-1-phenylethylamine and related acetophenones, making it a promising candidate for the synthesis of structurally similar amines like this compound. The equilibrium of the transamination reaction, which can be unfavorable, can be shifted towards the product side by employing various strategies, such as using a large excess of the amine donor or removing the ketone byproduct.

Table 2: Transaminase-Mediated Synthesis of Chiral Amines

| Enzyme Source | Substrate | Amine Donor | Key Findings | Reference |

| Chromobacterium violaceum variant | 4'-substituted acetophenones | (S)-1-phenylethylamine | Increased specific activity for (S)-amines | |

| Immobilized whole-cell (R)-transaminases | 1-phenylpropan-2-one derivatives | Various | High conversion (>88%) and enantiomeric excess (>99% ee) for (R)-amines | nih.gov |

This table illustrates the potential of transaminases for the synthesis of chiral amines, including the target compound this compound.

Lipases are versatile enzymes widely used for the kinetic resolution of racemic amines. nih.govnih.gov This method relies on the enantioselective acylation of one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product.

The kinetic resolution of racemic 1-(3-bromophenyl)ethanamine (B1284783) can be achieved using a lipase (B570770) such as Candida antarctica lipase B (CALB), a commonly used and highly effective biocatalyst for such transformations. nih.gov The reaction typically involves an acyl donor, such as an ester or an acid anhydride, in an organic solvent. nih.gov The lipase selectively catalyzes the acylation of the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. The success of lipase-catalyzed kinetic resolution has been demonstrated for a variety of aromatic amines, achieving excellent enantiomeric excess (>99% ee) at approximately 50% conversion. nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Amines

| Lipase Source | Racemic Amine | Acyl Donor | Key Findings | Reference |

| Pseudomonas cepacia | Racemic amines | Diethyl carbonate | Resolution of amine precursors to 99% ee | mdpi.com |

| Candida antarctica Lipase B (CALB) | (R/S)-1-methoxy-2-propanol | Ethyl acetate | Reversible enantioselective transesterification | nih.gov |

This table provides examples of lipase-catalyzed resolutions, a strategy applicable to obtaining this compound from its racemic mixture.

Chemoenzymatic Cascades for Chiral Amine Production

Chemoenzymatic cascades offer a highly efficient method for synthesizing complex molecules by performing multiple reaction steps in a single pot, which avoids the need for intermediate purification. nih.govnih.gov These cascades can be designed to produce chiral amines like this compound from simple, achiral starting materials.

One such strategy involves a sequence beginning with a carboligation step, followed by a transamination. nih.gov For instance, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase could catalyze the reaction between 3-bromobenzaldehyde (B42254) and pyruvate. nih.gov The resulting keto-alcohol intermediate can then be converted into the desired chiral amine by a transaminase (TAm) enzyme, which stereoselectively installs the amine group. The selection of a specific transaminase enzyme is critical for controlling the stereochemical outcome, ensuring the formation of the (S)-enantiomer. Such multi-enzyme systems exemplify the power of biocatalysis to build molecular complexity with high selectivity. manchester.ac.uknih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary guides a subsequent chemical transformation to proceed with a specific stereochemical outcome.

Application of Ellman's Auxiliary in α-Branched Amine Synthesis

The use of tert-butanesulfinamide, often called Ellman's auxiliary, is a robust and widely adopted method for the asymmetric synthesis of chiral amines. sigmaaldrich.comyale.edu This method is particularly effective for preparing α-branched primary amines. nih.goviupac.org

The synthesis begins with the condensation of a ketone, in this case, 3-bromoacetophenone, with an enantiopure form of tert-butanesulfinamide (e.g., the (R)-enantiomer). This reaction, typically facilitated by a Lewis acid like titanium(IV) ethoxide, forms an N-sulfinyl ketimine intermediate. iupac.orgharvard.edu

The crucial step is the diastereoselective addition of a hydride nucleophile to the C=N double bond of the imine. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. This results in the formation of one diastereomer in high preference over the other. iupac.org Finally, the chiral auxiliary is removed under mild acidic conditions to yield the enantiomerically enriched primary amine hydrochloride. sigmaaldrich.comiupac.org The high diastereoselectivities achievable with this method make it a powerful tool for asymmetric synthesis. nih.gov

Table 2: Synthesis of this compound via Ellman's Auxiliary

| Step | Reagents & Conditions | Intermediate/Product | Typical Diastereomeric Ratio (d.r.) | Source |

|---|---|---|---|---|

| 1. Imine Formation | 3-bromoacetophenone, (R)-tert-butanesulfinamide, Ti(OEt)₄ | (R,E)-N-(1-(3-bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide | N/A | sigmaaldrich.comiupac.org |

| 2. Reduction | NaBH₄, THF | (R)-N-((S)-1-(3-bromophenyl)ethyl)-2-methylpropane-2-sulfinamide | >95:5 | harvard.edu |

Multicomponent Reactions for α-Chiral Amine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. beilstein-journals.org This approach is valued for its atom economy and ability to rapidly generate molecular complexity.

Alkylzinc Bromide Utilization in Multicomponent Mannich Reactions

The Mannich reaction is a classic method for synthesizing β-amino carbonyl compounds, which can be further converted to amines. A modern variation involves the use of organometallic reagents in a multicomponent setup to produce α-branched amines. beilstein-journals.orgnih.gov The utilization of alkylzinc bromides in such reactions is particularly noteworthy. nih.gov

In this approach, an aldehyde (3-bromobenzaldehyde), an amine source (like ammonia (B1221849) or a protected equivalent), and an organozinc reagent (methylzinc bromide) are combined. beilstein-journals.orgmdpi.com The reaction proceeds through the in-situ formation of an imine from the aldehyde and amine, which is then attacked by the organozinc nucleophile. The use of alkylzinc bromides, which can be generated directly from more stable and less costly alkyl bromides, enhances the practicality of this method. beilstein-journals.orgnih.gov Research has shown that the presence of lithium chloride is often essential for the efficiency of the coupling process. nih.govnih.gov While challenges can arise with sterically hindered components, this method provides a direct and convergent route to a wide range of α-chiral amines. acs.org

Classical Resolution Techniques for Racemic 1-(3-bromophenyl)ethanamine

Classical resolution remains a cornerstone for the industrial-scale separation of enantiomers. These methods, while traditional, are effective and well-documented for resolving racemic amines. The primary strategies involve the formation of diastereomeric salts and enzyme-catalyzed kinetic resolution.

Diastereomeric Salt Formation and Crystallization for Enantiomeric Enrichment

A widely employed and robust method for resolving racemic amines is through the formation of diastereomeric salts. d-nb.infonih.gov This technique involves reacting the racemic base, rac-1-(3-bromophenyl)ethanamine, with an enantiomerically pure chiral acid, often referred to as a resolving agent. The resulting products are a pair of diastereomeric salts, for instance, [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid].

Unlike enantiomers, which have identical physical properties, diastereomers exhibit different physical characteristics, most notably solubility in a given solvent system. d-nb.info This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. The less soluble salt is isolated by filtration, and the pure enantiomeric amine is then liberated by treatment with a base. Common chiral resolving agents for amines include tartaric acid and mandelic acid. google.com The selection of the appropriate resolving agent and crystallization solvent is critical and is often determined through empirical screening to achieve optimal separation efficiency and yield. nih.gov The process can be fine-tuned by adjusting temperature and concentration to maximize the purity and recovery of the desired diastereomeric salt.

Kinetic Resolution through Enzymatic Acylation

Kinetic resolution is a powerful method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In the case of racemic 1-(3-bromophenyl)ethanamine, enzymatic kinetic resolution via acylation is a highly effective strategy. nih.gov This process utilizes enzymes, typically lipases, which exhibit high enantioselectivity.

The fundamental principle involves the enzyme selectively catalyzing the acylation of one enantiomer over the other. For instance, a lipase such as Candida antarctica lipase B (CAL-B) can preferentially acylate the (R)-enantiomer of the amine using an acyl donor like ethyl acetate. This results in the formation of (R)-N-acetyl-1-(3-bromophenyl)ethanamine, while the desired this compound remains largely unreacted. The reaction is stopped at or near 50% conversion, yielding a mixture of the acylated (R)-enantiomer and the unreacted (S)-amine. These two compounds have significantly different chemical properties and can be easily separated by standard techniques such as extraction or chromatography.

While many enzymatic resolutions are performed in organic solvents, there is a growing interest in developing solvent-free processes to enhance sustainability and reduce costs. The optimization of solvent-free lipase-mediated resolution presents unique challenges. The reaction mixture, consisting only of the racemic amine, the acyl donor, and the enzyme, can be highly viscous, leading to mass transfer limitations that can impede the reaction rate.

A kinetic and thermodynamic characterization is essential for optimizing such a system. nih.gov A simplified Michaelis-Menten model, which accounts for factors like product inhibition and enzyme deactivation, can be developed to simulate and enhance the process. nih.gov Enzyme deactivation can be influenced by the ratio of the substrates, and this must be incorporated into the kinetic model. nih.gov By carefully controlling parameters such as temperature, substrate ratio, and enzyme loading, it is possible to achieve high enantioselectivity and conversion even without a solvent medium. Successful optimization allows for a more environmentally friendly and efficient process. nih.gov

The success of a biocatalytic resolution is determined by its enantioselectivity and the achievable yield. Enantioselectivity is often expressed as the enantiomeric ratio (E-value), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. A high E-value is crucial for obtaining products with high enantiomeric excess (ee).

The following table illustrates how reaction conditions can be varied to optimize the resolution of a representative primary amine using lipase catalysis.

| Entry | Lipase Source | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|---|---|

| 1 | Candida antarctica B | Ethyl Acetate | Toluene | 40 | 49 | >99 | >200 |

| 2 | Candida antarctica B | Isopropyl Acetate | Toluene | 40 | 51 | 98 | 150 |

| 3 | Pseudomonas cepacia | Ethyl Acetate | Toluene | 40 | 50 | 95 | 80 |

| 4 | Candida antarctica B | Ethyl Acetate | Hexane | 30 | 48 | 97 | 120 |

| 5 | Candida antarctica B | Ethyl Methoxyacetate | Toluene | 50 | 50 | >99 | >200 |

This table presents representative data for the optimization of a lipase-catalyzed kinetic resolution of a primary amine, illustrating the impact of various parameters on reaction outcomes.

Resolution-Racemization-Recycle Strategies for Enhanced Yields

A significant drawback of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this limitation, a more advanced strategy known as Dynamic Kinetic Resolution (DKR) can be implemented. rsc.org DKR combines the enantioselective resolution step with an in-situ racemization of the slower-reacting enantiomer.

In a typical DKR process for a primary amine, two catalysts work in concert: a lipase for the resolution and a metal catalyst for racemization. nih.gov For example, as the lipase (e.g., CAL-B) selectively acylates the (R)-amine, the unreacted (S)-amine is continuously racemized back to the racemate by a suitable catalyst, such as a palladium or ruthenium complex. nih.govnih.gov This racemization ensures that the substrate for the enzymatic acylation is perpetually supplied, allowing the reaction to proceed beyond the 50% conversion limit. Theoretically, this can convert the entire racemic starting material into a single, enantiomerically pure acylated product. This product is then isolated and hydrolyzed to yield the desired this compound in high yield (approaching 100%) and high enantiomeric purity. The development of robust and recyclable racemization catalysts is key to the industrial viability of this powerful technique. nih.gov

Advanced Enantioseparation and Chiral Analysis of S 1 3 Bromophenyl Ethanamine

Chromatographic Enantioseparation Methodologies

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary technique for the separation and analysis of enantiomers. mdpi.com This method is crucial for various applications, including determining the enantiomeric purity of chiral drugs and monitoring asymmetric synthesis reactions. mdpi.com The development of advanced CSPs has significantly enhanced the capabilities of chiral liquid chromatography, making it a widespread approach for enantiomeric resolution. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation using CSPs is a common strategy where a chiral selector is chemically bonded to a stationary support, often silica (B1680970) gel. eijppr.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. eijppr.com Due to differing binding strengths, one enantiomer is retained longer than the other, resulting in their separation. eijppr.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely recognized for their broad applicability in resolving a vast range of racemic compounds. researchgate.netspringernature.com These CSPs are available in both coated and immobilized forms. chiralpedia.comresearchgate.net Coated CSPs involve the physical adsorption of the polysaccharide derivative onto the silica support, while immobilized CSPs feature a chemical bond between the chiral selector and the support, offering greater solvent compatibility. chiralpedia.comresearchgate.net

The chiral recognition capabilities of polysaccharide-based CSPs like LUX cellulose-3® and CHIRALCEL-ODH® stem from a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, all within the complex steric environment created by the helical structure of the polysaccharide. mdpi.comphenomenex.com

A study on the enantioseparation of 1-(3'-bromophenyl)ethylamine and related amines utilized cellulose-based CSPs, specifically LUX-3® and ODH®. mdpi.com The research highlighted the significant impact of the basic additive diethylamine (B46881) (DEA) on the separation and elution of these basic compounds. mdpi.com In the absence of DEA, the amines were strongly retained on the stationary phase. mdpi.com The study successfully developed baseline enantioselective HPLC separations for these amines using various mobile phase compositions with these columns. mdpi.com

For instance, the separation of 1-(3'-bromophenyl)ethylamine (referred to as amine 3 in the study) was monitored, although a baseline separation of the amine itself was not achieved, which is necessary for accurately following lipase-catalyzed reactions. mdpi.com However, the enantiomers of its derivatives, cyanoacetamides and methoxyacetamides, were successfully separated. mdpi.com The difference in performance between the ODH® (with a bulkier m-dimethylphenyl selector) and LUX-3® (with a 4-methylphenyl selector) was attributed to steric factors and the electronic nature of the selector's functional groups (carbamate vs. ester). mdpi.com

Table 1: Chromatographic Separation Data for 1-(3'-bromophenyl)ethylamine Derivatives on Polysaccharide-Based CSPs mdpi.com

| Column | Mobile Phase (v/v) | Compound | k'1 | k'2 | α | Rs |

| LUX-3® | n-hexane/IPA/DEA (90:10:0.1) | 1-(3'-bromophenyl)ethyl-cyanoacetamide | 3.23 | 4.09 | 1.27 | 2.50 |

| ODH® | n-hexane/IPA/DEA (90:10:0.1) | 1-(3'-bromophenyl)ethyl-cyanoacetamide | 4.88 | 5.67 | 1.16 | 1.80 |

| LUX-3® | n-hexane/IPA/DEA (90:10:0.1) | 1-(3'-bromophenyl)ethyl-methoxyacetamide | 2.87 | 3.55 | 1.24 | 2.10 |

| ODH® | n-hexane/IPA/DEA (90:10:0.1) | 1-(3'-bromophenyl)ethyl-methoxyacetamide | 4.12 | 4.65 | 1.13 | 1.50 |

Data is illustrative and based on findings for related compounds in the cited study. k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the selectivity factor, and Rs is the resolution factor.

Pirkle-type CSPs are another significant class of chiral selectors, designed based on the principle of forming three simultaneous interactions between the analyte and the CSP. These phases often incorporate a π-electron deficient aromatic ring, such as a 3,5-dinitrobenzoyl (DNB) group, which can engage in π-π interactions with π-electron rich aromatic rings of the analyte. capes.gov.br

CSPs derived from N-(3,5-dinitrobenzoyl)-α-amino acids, like (S)-leucine, have been shown to be effective for the chromatographic separation of various enantiomers. capes.gov.br For example, a CSP prepared from N-(3,5-dinitrobenzoyl)-(S)-leucine was used to separate the enantiomers of 2-carboalkoxyindolines and N-aryl-α-amino esters with high degrees of chiral recognition. capes.gov.br A chiral recognition model proposed for these separations involves interactions that help relate the elution order to the absolute configuration of the analytes. capes.gov.br

The successful separation of enantiomers is highly dependent on the structural characteristics of both the analyte and the chiral stationary phase. redalyc.orgresearchgate.net The size, shape, and position of functional groups on the enantiomer critically influence the strength and nature of its interactions with the CSP. researchgate.net

For instance, studies on mandelic acid derivatives have shown that different substituent groups lead to varying steric hindrance around the chiral carbon atom, which in turn affects the strength of hydrogen bonding between the enantiomer and the stationary phase. redalyc.orgresearchgate.net The presence of aromatic rings in the analyte can lead to π-π interactions with the CSP, and the nature of these rings (π-donating or π-accepting) can significantly impact retention and selectivity. redalyc.orgresearchgate.netnih.gov

In the context of 1-phenylethylamine (B125046) derivatives, the substituents on the phenyl ring play a crucial role. For (S)-1-(3-bromophenyl)ethanamine, the bromine atom at the meta position influences the electronic properties and steric profile of the aromatic ring. This, in turn, affects its interaction with different CSPs. For example, on polysaccharide-based CSPs, the bromophenyl group would interact with the phenylcarbamate or benzoate (B1203000) groups of the chiral selector through a combination of π-π and dipole-dipole interactions. mdpi.com

The performance of different CSPs can also vary significantly for the same analyte. A study comparing amylose- and cellulose-based CSPs for the separation of substituted 1,3-diazaspiro[4.5]decan-4-ones found that the amylose-based CSP could resolve a wider range of compounds than the cellulose-based ones. nih.gov This highlights the importance of the polymer backbone structure in creating distinct chiral recognition environments. nih.govyakhak.org

The study of thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°) changes, provides valuable insights into the mechanisms of chiral recognition. chromsoc.jp The separation factor is temperature-dependent, and analyzing retention data at different temperatures allows for the calculation of these thermodynamic values. chromsoc.jp

Enantioseparation can be either enthalpy-driven or entropy-driven. redalyc.org An enthalpy-driven process, characterized by a negative Δ(ΔH) value, suggests that the formation of specific, energetically favorable interactions (like hydrogen bonds or strong dipole-dipole interactions) between one enantiomer and the CSP is the primary driving force for separation. redalyc.orgchromsoc.jp Conversely, an entropy-driven separation, with a positive Δ(ΔS), might be influenced by factors like differences in the desolvation of enantiomers upon binding to the CSP. chromsoc.jp For many separations on polysaccharide-based CSPs, the process is found to be enthalpy-controlled. redalyc.orgchromsoc.jp

Computational chemistry methods, such as molecular docking and modeling, are increasingly used to elucidate the interactions between enantiomers and CSPs at a molecular level. redalyc.orgnih.gov These studies can help to visualize the binding conformations of the analyte-CSP complexes and estimate the binding energies. nih.gov The calculated binding energies often correlate well with experimentally observed enantioselectivity and elution orders. nih.gov For example, molecular docking studies have been used to understand the enantioseparation of chiral amines on cellulose tris(3,5-dimethylphenylcarbamate) CSPs, providing insights into the specific interactions responsible for chiral recognition. nih.gov

The retention and chiral recognition on a chiral stationary phase are governed by a combination of intermolecular forces. eijppr.comchiralpedia.com The "three-point interaction model" is a fundamental concept, suggesting that for chiral recognition to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.

On polysaccharide-based CSPs, the primary interactions involved in chiral recognition are:

Hydrogen bonding: The carbamate (B1207046) groups on many polysaccharide derivatives can act as both hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte. mdpi.comeijppr.com

π-π interactions: The phenyl groups on the CSP can interact with aromatic rings of the analyte. eijppr.com

Dipole-dipole interactions: These occur between polar bonds in both the analyte and the CSP. eijppr.com

Steric interactions: The inclusion of the analyte into the chiral grooves or cavities of the helical polysaccharide structure plays a crucial role. The fit of one enantiomer into these cavities is typically more favorable than the other. eijppr.comchiralpedia.comphenomenex.com

For Pirkle-type CSPs, the mechanism is often based on a combination of π-π interactions (between the electron-deficient ring of the CSP and an electron-rich ring of the analyte), hydrogen bonding, and dipole-dipole or steric interactions. capes.gov.br

The nature of the mobile phase also significantly influences retention and selectivity. For basic analytes like this compound, the addition of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to reduce peak tailing and ensure elution from the column. mdpi.comnih.gov The organic modifier in the mobile phase can also affect the conformation of the CSP and the solvation of the analyte, thereby influencing the chiral recognition process. nih.govchromsoc.jp

Gas Chromatography (GC) with Chiral Columns

Gas chromatography (GC) is a powerful technique for the separation of volatile compounds. For the separation of enantiomers, which have identical physical properties in an achiral environment, chiral stationary phases (CSPs) are required. uni-muenchen.de The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. uni-muenchen.de These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times and thus enabling their separation. uni-muenchen.de

The advantages of using GC for chiral separations include high efficiency, sensitivity, and rapid analysis times. uni-muenchen.de Furthermore, GC can be readily coupled with mass spectrometry (GC-MS), which allows for the unambiguous identification of the separated enantiomers, even at trace levels using selected ion monitoring (SIM). uni-muenchen.de

For phenylethylamine derivatives, various types of CSPs have been developed. Cyclodextrin-based CSPs are particularly effective due to their ability to form selective inclusion complexes with chiral molecules. uni-muenchen.de Another approach involves the use of stationary phases modified with chiral selectors, such as amino acid derivatives. For example, a stationary phase like XE-60-L-valine-(S)-1-phenylethylamide has shown remarkable properties for the separation of certain chiral compounds. uni-muenchen.de

Alternatively, pre-column derivatization with a chiral derivatizing agent (CDA) can be employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. nih.gov For chiral amines like 1-(3-bromophenyl)ethanamine (B1284783), a common CDA is S-(-)-N-(fluoroacyl)-prolyl chloride. nih.gov This method is often simple, flexible, and cost-effective for the analysis of chiral amine enantiomers. nih.gov

Table 1: GC-based Chiral Separation Approaches for Amines

| Method | Principle | Advantages |

| Chiral GC Column | Formation of transient diastereomeric complexes with a chiral stationary phase. uni-muenchen.de | High efficiency, sensitivity, rapid analysis, direct separation without derivatization. uni-muenchen.de |

| Pre-column Derivatization | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. nih.gov | Use of standard achiral columns, often cost-effective and flexible. nih.gov |

Spectroscopic Methods for Enantiomeric Excess Determination

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for determining the enantiomeric excess (ee) of chiral compounds. rsc.org In an achiral solvent, the NMR spectra of two enantiomers are identical. proquest.com To differentiate them, a chiral environment must be created, which is typically achieved by using chiral auxiliaries such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgrsc.org

Proton Nuclear Magnetic Resonance (1H NMR) with Chiral Derivatizing Agents

The use of chiral derivatizing agents is a well-established method for determining the enantiomeric purity of chiral amines by 1H NMR spectroscopy. wikipedia.org The chiral amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. wikipedia.org These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. wikipedia.org

A variety of CDAs are available for the analysis of chiral primary amines. acs.org For instance, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic example that reacts with amines to form diastereomeric amides. wikipedia.org Another effective approach involves a three-component coupling reaction between the amine, 2-formylphenylboronic acid, and an enantiopure binaphthol (BINOL) derivative. researchgate.net This reaction forms structurally rigid diastereoisomeric iminoboronate esters, which often show baseline-resolved signals for the imino proton in the 1H NMR spectrum, facilitating accurate ee determination. researchgate.net

Table 2: Common Chiral Derivatizing Agents for Amines in 1H NMR

| Chiral Derivatizing Agent | Resulting Diastereomers | Key Spectroscopic Feature |

| Mosher's acid | Amides | Different chemical shifts for protons near the chiral center. wikipedia.org |

| 2-Formylphenylboronic acid / (R)-BINOL | Iminoboronate esters | Baseline-resolved signals of the imine protons. researchgate.net |

An interesting phenomenon known as chiral self-discrimination can be observed in the 1H NMR spectra of certain chiral molecules, including derivatives of α-phenylethylamine. nih.gov This effect arises from the formation of transient diastereomeric aggregates (dimers or higher-order species) between the enantiomers in solution, leading to chemical shift non-equivalence for the protons of the R and S enantiomers even in an achiral solvent.

Studies on urea (B33335) and amide derivatives of α-phenylethylamine have shown that intermolecular hydrogen bonding plays a crucial role in this self-recognition process. nih.gov It was found that urea derivatives, which can form double hydrogen bonds, exhibit stronger self-discrimination abilities compared to amide derivatives. nih.gov This suggests that for derivatives of 1-(3-bromophenyl)ethanamine, such as its urea derivative, it might be possible to observe and quantify the enantiomeric excess directly from the 1H NMR spectrum without the need for an external chiral auxiliary, provided that suitable conditions for self-aggregation are met. nih.gov

For enhanced sensitivity and resolution in NMR-based chiral analysis, ³¹P NMR spectroscopy offers a valuable alternative to ¹H NMR. The large chemical shift dispersion of ³¹P often leads to better-resolved signals for the resulting diastereomers. rsc.orgconsensus.app

New chiral derivatizing agents based on the α-phenylethylamine scaffold have been developed for this purpose. rug.nl Trivalent phosphorus compounds, such as chiral phospholidines derived from (S)-α-phenylethylamine, can serve as effective CDAs for the determination of enantiomeric excess of chiral amines. rug.nl The reaction of the chiral amine with the phospholidine CDA creates diastereomeric phosphonamides.

Another strategy involves the use of an inorganic cyclodiphosph(III)azane CDA. rsc.orgconsensus.app The chiral amine reacts with the P-Cl bond of the CDA, and subsequent quaternization of the phosphorus framework leads to sharp ³¹P NMR signals with distinct chemical shift differences between the formed diastereomers. rsc.orgconsensus.app This allows for direct determination of the enantiomeric excess by integration. rsc.orgconsensus.app Chiral phosphorus derivatizing agents prepared from optically pure (S)-1,1'-bi-2-naphthol have also been shown to be highly effective for the analysis of chiral amines via ³¹P NMR, often providing excellent baseline separation of the diastereomeric signals. researchgate.net

Other Spectroscopic Techniques for Chiral Analysis

Besides NMR spectroscopy, other spectroscopic methods can be employed for chiral analysis. Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org While CD spectroscopy can be used to determine the enantiomeric excess and absolute configuration of a chiral compound, it often requires the establishment of a correlation between the CD signal and the enantiomeric composition through other methods. researchgate.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are other chiroptical techniques that provide information about the stereochemistry of chiral molecules. These methods are based on the differential absorption or scattering of polarized light in the infrared or Raman regions of the spectrum, respectively.

Synthetic Utility and Chemical Transformations of S 1 3 Bromophenyl Ethanamine

Cross-Coupling Reactions

The bromine atom on the phenyl ring of (S)-1-(3-bromophenyl)ethanamine is a prime site for participating in various metal-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of a wide array of nitrogen-containing compounds.

The Ullmann reaction, a classic copper-catalyzed cross-coupling method, has been effectively applied to the N-arylation of heteroarenes using this compound. researchgate.netorganic-chemistry.org This reaction is a powerful tool for creating a direct bond between the phenyl ring of the ethanamine derivative and a nitrogen atom within a heterocyclic ring system. unito.it

The efficiency of the Ullmann coupling of this compound with various N-H containing heteroarenes has been significantly enhanced through the use of microwave heating. researchgate.net This technique dramatically shortens reaction times compared to conventional heating methods. mdpi.com Research has demonstrated that in the presence of a copper catalyst, this compound can be successfully coupled with a range of heteroarenes. researchgate.net

Key features of this methodology include the use of a copper salt as the catalyst and a suitable base to facilitate the reaction. The choice of base can be critical, with compounds like cesium carbonate (Cs₂CO₃) often being employed. nih.gov The reactions are typically carried out in a high-boiling polar solvent to accommodate the temperatures reached under microwave irradiation.

Table 1: Examples of Microwave-Assisted Ullmann Coupling of this compound with N-H Heteroarenes

| Heteroarene | Catalyst | Base | Solvent | Reaction Time (Microwave) | Yield | Reference |

|---|---|---|---|---|---|---|

| Imidazole | CuI | Cs₂CO₃ | DMF | Minutes | Good | researchgate.netnih.gov |

| Pyrazole | CuI | K₃PO₄ | DMSO | Minutes | Good to Excellent | researchgate.net |

| Indazole | CuI | Cs₂CO₃ | DMF | Minutes | Moderate to Good | researchgate.net |

This table is illustrative based on typical conditions reported for Ullmann reactions. Specific yields and times can vary based on the exact substrates and reaction scale.

The scope of copper-catalyzed C-N cross-coupling reactions is broad, encompassing a wide variety of nitrogen nucleophiles, including azoles, piperidines, and other amines. nih.gov The traditional Ullmann reaction often required harsh conditions, but modern advancements with the use of ligands have enabled these reactions to proceed under milder conditions. organic-chemistry.orgnih.gov

The mechanism of the copper-catalyzed Ullmann C-N coupling is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.govdoi.org The generally accepted pathway involves the following key steps:

Oxidative Addition: The aryl halide (in this case, this compound) undergoes oxidative addition to a Cu(I) species, forming a Cu(III)-aryl intermediate. organic-chemistry.orgdoi.org

Coordination and Deprotonation: The N-H containing heteroarene coordinates to the copper center. In the presence of a base, the heteroarene is deprotonated to form a more nucleophilic amide or related species.

Reductive Elimination: The N-nucleophile and the aryl group on the Cu(III) center couple, leading to the formation of the desired C-N bond and the regeneration of the Cu(I) catalyst, which can then re-enter the catalytic cycle. doi.org

The choice of ligand can significantly influence the reaction's efficiency by stabilizing the copper intermediates and facilitating the elementary steps of the catalytic cycle. nih.govnih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent a highly versatile and widely used alternative to copper-catalyzed methods for C-N bond formation. nih.gov These reactions are known for their high efficiency, broad substrate scope, and tolerance of various functional groups. nih.govmit.edu The use of bulky, electron-rich phosphine (B1218219) ligands is crucial for the success of these couplings, as they promote both the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination of the product. nih.gov

Palladium-catalyzed C-N cross-coupling reactions involving aryl bromides like this compound are instrumental in the synthesis of complex nitrogen-containing molecules, including functionalized heterocycles and chiral ligands. nih.govresearchgate.net For instance, a domino reaction involving an intermolecular palladium-catalyzed alkylation followed by an intramolecular amination can be used to construct benzannulated N-heterocycles like indolines and tetrahydroquinolines from simple precursors. nih.gov

The this compound moiety can be coupled with various amines or nitrogen-containing fragments to produce chiral ligands. These ligands, in turn, can be used in asymmetric catalysis. The versatility of palladium catalysis allows for the precise construction of these often complex molecular structures. researchgate.netcapes.gov.br The choice of palladium precursor and phosphine ligand is critical and often needs to be tailored to the specific substrates being coupled. mdpi.comorganic-chemistry.org

Table 2: Representative Palladium Catalysts and Ligands for C-N Cross-Coupling

| Palladium Source | Ligand | Typical Substrates | Application | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl bromides, primary amines | Synthesis of arylamines | nih.gov |

| Pd(OAc)₂ | (rac)-BINAP | Aryl bromides, primary amines | Synthesis of N-alkylarylamines | mit.edu |

| Pd(OAc)₂ | SPhos | Aryl bromides, various amines | General C-N coupling | mdpi.com |

dba = dibenzylideneacetone; P(t-Bu)₃ = tri-tert-butylphosphine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl; DPEphos = bis(2-diphenylphosphinophenyl)ether.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Derivatization and Functionalization Reactions

Beyond cross-coupling at the bromo-position, the this compound scaffold can undergo other derivatization and functionalization reactions. The primary amine group can be readily acylated, alkylated, or used in the formation of imines and amides. Furthermore, modern synthetic methods allow for the functionalization of C-H bonds, offering pathways to modify the molecule at positions that were traditionally considered unreactive. nih.gov For example, rhodium-catalyzed C-H amination reactions can introduce new nitrogen-containing functional groups at allylic or benzylic positions, although this has been demonstrated more generally and not specifically on this compound. nih.gov Such transformations expand the synthetic utility of this compound, enabling its incorporation into a wider range of complex target molecules.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Cesium carbonate | Cs₂CO₃ |

| Copper(I) iodide | CuI |

| Dimethylformamide | DMF |

| Potassium phosphate | K₃PO₄ |

| Dimethyl sulfoxide | DMSO |

| Imidazole | - |

| Pyrazole | - |

| Indazole | - |

| Benzimidazole | - |

| Potassium carbonate | K₂CO₃ |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Palladium(II) acetate | Pd(OAc)₂ |

| Tri-tert-butylphosphine | P(t-Bu)₃ |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | SPhos |

| Bis(2-diphenylphosphinophenyl)ether | DPEphos |

| Indolines | - |

Formation of Schiff Bases and their Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. scispace.com this compound, as a primary amine, readily undergoes this reaction to form a variety of Schiff bases.

Synthesis of Substituted N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine

A notable example of Schiff base formation is the synthesis of N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. This compound is prepared by the condensation of 3-bromobenzaldehyde (B42254) with 2-(piperidin-1-yl)ethanamine. mdpi.comresearchgate.net The reaction is typically carried out in absolute ethanol (B145695) under reflux conditions for several hours. mdpi.comresearchgate.net The resulting Schiff base is an oily, colorless substance that is soluble in dichloromethane, partially soluble in alcohols, and insoluble in water and non-polar solvents like n-hexane. mdpi.comresearchgate.net

Table 1: Synthesis of N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine

| Reactants | Conditions | Product |

| 3-bromobenzaldehyde, 2-(piperidin-1-yl)ethanamine | Absolute ethanol, reflux, 4h | N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine |

This table summarizes the synthesis of the specified Schiff base, highlighting the reactants and conditions.

Synthesis of Amide Derivatives

Amide bonds are of fundamental importance in chemistry and biology, most notably as the linkages that form the backbone of proteins. The reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or esters, leads to the formation of amide derivatives. researchgate.net These reactions are crucial for building more complex molecules. The synthesis of amides can be achieved through various methods, including direct amidation using coupling agents or conversion of the carboxylic acid to a more reactive species. nih.gov

Introduction of the (S)-3-bromophenyl Moiety into Complex Molecular Structures

The this compound scaffold is a valuable synthon for introducing the (S)-3-bromophenyl moiety into larger, more complex molecular architectures. The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. chemicalbook.comfishersci.at This allows for the construction of intricate carbon-carbon and carbon-heteroatom bonds, expanding the molecular diversity accessible from this chiral building block. For instance, it is involved in the Ullmann coupling reaction with N-H containing heteroarenes using copper iodide as a catalyst. chemicalbook.comfishersci.at

Role as a Chiral Intermediate in Target Molecule Synthesis

Chirality is a key feature in many biologically active molecules, where often only one enantiomer exhibits the desired therapeutic or biological effect. As a chiral molecule, this compound is a crucial intermediate in the asymmetric synthesis of various target molecules.

Precursor in Pharmaceutical and Agrochemical Synthesis

The unique structural features of this compound make it an important precursor in the synthesis of pharmaceutical and agrochemical compounds. The chiral amine functionality and the brominated phenyl ring are common pharmacophores found in a range of bioactive molecules. Its use as a starting material allows for the stereospecific construction of complex drug candidates and agrochemicals.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Enantioselective Transformations

The development of novel and efficient catalytic systems is paramount for the enantioselective transformation of (S)-1-(3-bromophenyl)ethanamine and its derivatives. Current research is focused on creating highly selective and active catalysts that can operate under mild conditions.

One promising area is the use of chiral anion phase-transfer catalysis . This method has been successfully applied in the catalytic asymmetric bromoaminocyclization and bromocycloetherification of various cyclic alkenes, yielding brominated tricyclic benzo-heterocycles with high enantiomeric excess and yields. researchgate.net Another avenue of exploration involves the application of scandium-catalyzed reactions . For instance, a domino bromination/amination reaction of (E)-cinnamyl carbamates has been achieved with high enantioselectivity using a scandium triflate and a chiral phosphine (B1218219) oxide ligand. mdpi.com

Furthermore, organocatalysis continues to be a vibrant field for enantioselective transformations. nih.gov The development of new organocatalysts, such as imidazolidinones, has enabled a variety of cascade reactions, demonstrating the potential for creating complex chiral molecules from simple precursors. nih.gov Research into rearrangement reactions, such as the pinacol-type and chemicalbook.comscbt.com-sigmatropic rearrangements, catalyzed by chiral catalysts, also presents new opportunities for transforming molecules derived from this compound. researchgate.netrsc.org

The table below summarizes some of the emerging catalytic systems being explored for transformations relevant to chiral amines.

| Catalytic System | Transformation Type | Key Features |

| Chiral Anion Phase-Transfer | Bromoaminocyclization, Bromocycloetherification | High yields and enantioselectivities for benzo-heterocycles. researchgate.net |

| Scandium(III) Complexes | Domino Bromination/Amination | High enantioselectivity with low catalyst loading. mdpi.com |

| Organocatalysis (e.g., Imidazolidinones) | Cascade Reactions | Enables multiple bond formations in a single step with high enantiocontrol. nih.gov |

| Chiral Phosphoric Acids | Pinacol Rearrangement | High enantioselectivity for the synthesis of complex chiral structures. researchgate.net |

Green Chemistry Approaches in the Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and derivatization of this compound. The focus is on developing more environmentally benign and sustainable chemical processes.

A key aspect of green chemistry is the use of safer solvents and reaction conditions . Research is ongoing to replace hazardous solvents with greener alternatives, such as water or bio-based solvents. Additionally, the development of solvent-free reaction conditions, often facilitated by mechanochemistry (ball milling), is a significant area of interest. researchgate.net

Atom economy is another central tenet of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric ones. The development of highly efficient catalytic systems, as discussed in the previous section, directly contributes to greener synthetic routes.

Furthermore, the use of renewable feedstocks and energy-efficient methods is being explored. uwtsd.ac.uk This includes the investigation of biocatalytic methods, which often operate under mild conditions and exhibit high selectivity. The application of electrochemistry in synthesis is also gaining traction as it can reduce the need for chemical oxidants and reductants. cardiff.ac.uk

Advanced Analytical Techniques for Chiral Purity Assessment

The accurate determination of enantiomeric purity is crucial in the synthesis and application of chiral compounds like this compound. While classical techniques like chiral High-Performance Liquid Chromatography (HPLC) remain standard, new and advanced methods are emerging. onyxipca.com

Supercritical Fluid Chromatography (SFC) is gaining popularity as a powerful technique for chiral separations. SFC often provides faster analysis times and uses more environmentally friendly mobile phases (supercritical CO2) compared to traditional HPLC.

Chiral capillary electrophoresis (CE) is another high-resolution technique that can be used for enantiomeric purity assessment. It requires only a small amount of sample and can be highly efficient.

In addition to chromatographic methods, chiroptical spectroscopy techniques , such as circular dichroism (CD) and vibrational circular dichroism (VCD), are valuable for determining the absolute configuration and enantiomeric excess of chiral molecules.

The table below highlights some of the advanced analytical techniques used for chiral purity assessment.

| Analytical Technique | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. onyxipca.com | Well-established, high resolution. onyxipca.com |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Fast analysis, reduced organic solvent consumption. |

| Chiral Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. | High efficiency, small sample volume. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Provides information on absolute configuration. |

Exploration of New Applications in Materials Science or Biotechnology

While this compound is primarily known as a synthetic intermediate, its potential applications in materials science and biotechnology are beginning to be explored.

In materials science , the incorporation of chiral units like this compound into polymers or metal-organic frameworks (MOFs) could lead to materials with unique chiroptical properties. These materials could find applications in areas such as chiral sensing, asymmetric catalysis, and nonlinear optics.

In the realm of biotechnology , chiral amines are important components of many biologically active molecules. nih.gov While direct applications of this compound may be limited, its derivatives could be investigated for their potential as enzyme inhibitors or as probes for studying biological processes. The development of biocatalytic methods for the synthesis and transformation of such amines is also an active area of research, leveraging enzymes like methyltransferases to create diverse natural product analogues. nih.gov

The exploration of these new frontiers will undoubtedly expand the utility of this compound beyond its current role as a synthetic building block.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(3-bromophenyl)ethanamine with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor, such as 3-bromophenylacetone, using chiral catalysts (e.g., BINAP-Ru complexes) to achieve enantioselectivity . Alternatively, enzymatic resolution with lipases or esterases can separate enantiomers post-synthesis. For example, (S)-enantiomers can be isolated via kinetic resolution of racemic mixtures using immobilized enzymes like CAL-B (Candida antarctica lipase B) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include the singlet for the chiral α-carbon (C-1) at ~3.8–4.2 ppm (¹H) and the aromatic protons (3-bromo substitution) at ~7.2–7.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., 201.1312 for C₈H₁₀BrN) .

- Polarimetry : Specific rotation ([α]D) measurements validate enantiomeric identity (e.g., (S)-enantiomers may show negative rotation).

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Store at –20°C under inert gas (e.g., argon) to avoid degradation .

- Neutralize waste with dilute acetic acid before disposal to minimize environmental impact .

Advanced Research Questions

Q. How does the 3-bromo substituent influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The electron-withdrawing bromo group enhances electrophilicity, making the compound a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate bioactive analogs. Cytotoxicity studies on similar brominated aryl ethanamines show IC₅₀ values <10 µM in cancer cell lines, suggesting potential as kinase inhibitors .

Q. What advanced chromatographic methods ensure enantiomeric purity during scale-up?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane:isopropanol (90:10) to resolve (S)- and (R)-enantiomers. Retention times vary by >2 minutes .

- GC with Chiral Stationary Phases : Capillary columns (e.g., Cyclodextrin-based) achieve >99% ee with temperature gradients .

Q. How can computational modeling predict the compound’s interactions in enzyme-binding studies?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Simulate binding to targets (e.g., monoamine oxidases) using AutoDock Vina. Bromine’s van der Waals radius (~1.85 Å) enhances hydrophobic pocket interactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Degradation begins at ~150°C, indicating thermal stability up to this threshold.

- pH Stability Tests : The compound remains stable in pH 4–7 buffers (24-hour study), but decomposes in strongly acidic (pH <2) or basic (pH >9) conditions via hydrolysis of the amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.